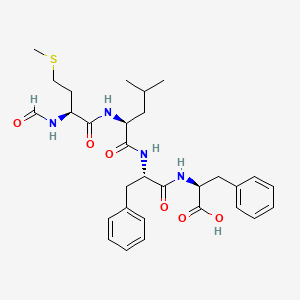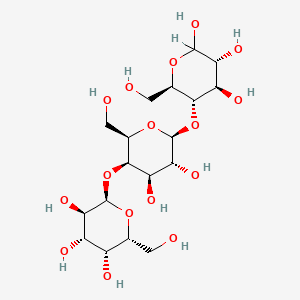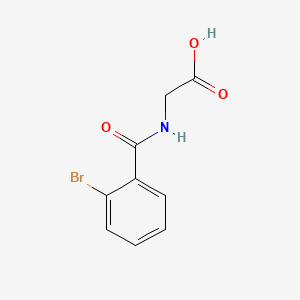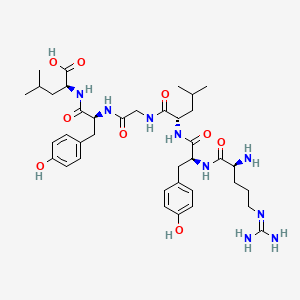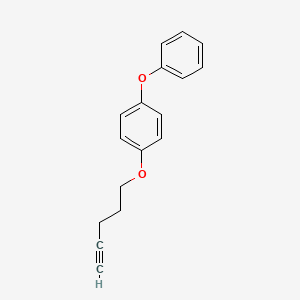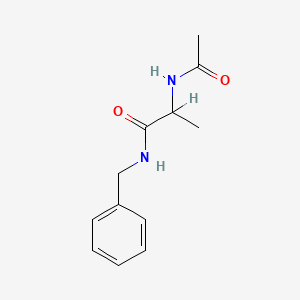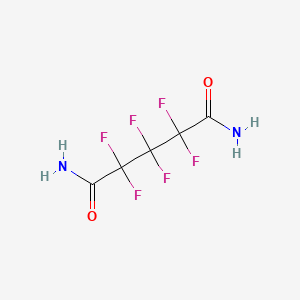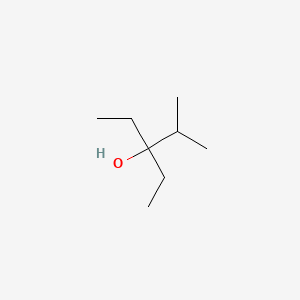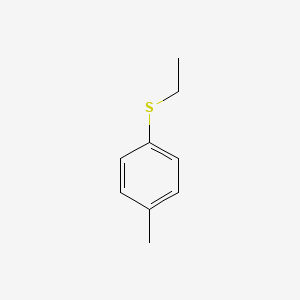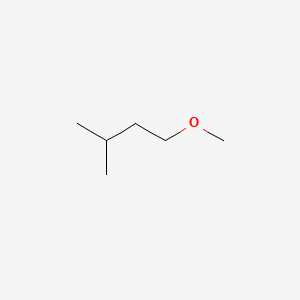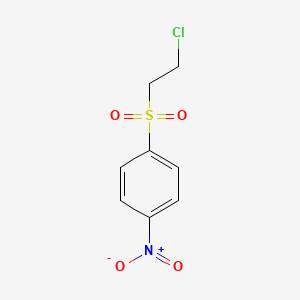
Sulfone, 2-chloroethyl p-nitrophenyl
Übersicht
Beschreibung
“Sulfone, 2-chloroethyl p-nitrophenyl” is a chemical compound with the molecular formula C8H9ClO2S . It is also known by other names such as “2-Chloroethyl Phenyl Sulfone”, “(2-Chloroethyl)sulfonylbenzene”, and "(2-Chloroethyl)sulphonylbenzene" .
Molecular Structure Analysis
The molecular structure of “Sulfone, 2-chloroethyl p-nitrophenyl” consists of a sulfone group (SO2) attached to a benzene ring via a 2-chloroethyl group . The average mass of the molecule is 204.674 Da . Further structural analysis would require more specific data or computational modeling .Wissenschaftliche Forschungsanwendungen
Electrochemical Properties
- The electrochemical reduction of p-nitrophenyl methyl sulfone has been investigated, showing that the electrogenerated radical anions of these compounds do not undergo classic two-electron cleavage of the aliphatic carbon-sulfur bond, leading to unexpected chemical processes (Pilard et al., 2001).
Photochemical Reactions
- Studies on 2-nitrophenyl phenyl sulfoxide reveal its transformation into 2-nitrosophenyl phenyl sulfone upon irradiation, demonstrating the potential of these compounds in photochemical rearrangements (Tanikaga & Kaji, 1973).
Molecular Conformation and Stability
- Research into 2,2-Dimethyl-1-(Para-nitrophenyl)propyl Mesityl Sulfone has revealed insights into its conformational interconversions in solution, with implications for understanding the stability and reactivity of these compounds (Field et al., 1988).
Synthesis and Chemical Reactions
- Various studies have investigated the synthesis and reactions of different sulfone compounds, elucidating their potential in creating new chemical entities. For instance, 2-Halovinyl aryl sulfones have been explored as new coupling reagents for carboxamide formation (Shimagaki et al., 1983).
Aggregation Studies
- Sulfonates like p-nitrophenyl esters of butylsulfonate have been analyzed for their aggregating tendencies, contributing to our understanding of the properties of sulfur-containing compounds (史济良 et al., 1997).
Crystallography
- Crystallographic studies of compounds like 2,6-dimethylphenyl 4-nitrophenyl sulfone have provided insights into their molecular structures, which is crucial for understanding their chemical behavior (Jeyakanthan et al., 1998).
Pesticidal Activity
- Research into derivatives of phenyl tribromomethyl sulfone as potential pesticides has opened up new avenues for the development of novel compounds in agricultural chemistry (Borys et al., 2012).
Nanofiltration and Polymer Science
- Studies on nanofiltration properties of membranes prepared from sulfonated nitro-polyphenylsulfone highlight the applications of these compounds in materials science and engineering (Brami et al., 2017).
Eigenschaften
IUPAC Name |
1-(2-chloroethylsulfonyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c9-5-6-15(13,14)8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTIHTHZQXELBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214857 | |
| Record name | Sulfone, 2-chloroethyl p-nitrophenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfone, 2-chloroethyl p-nitrophenyl | |
CAS RN |
6461-63-8 | |
| Record name | Sulfone, 2-chloroethyl p-nitrophenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006461638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfone, 2-chloroethyl p-nitrophenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfone, 2-chloroethyl p-nitrophenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



